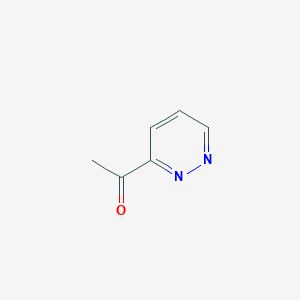

1-(吡啶并氮杂卓-3-基)乙酮

描述

Synthesis Analysis

The synthesis of 1-(Pyridazin-3-yl)ethanone derivatives involves several strategies, including Friedel-Crafts acylation, multi-component coupling reactions, and cyclization techniques. For example, derivatives have been synthesized using a one-pot, four-component coupling reaction catalyzed by natural hydroxyapatite, showcasing the versatility in synthesizing pyridazinone derivatives with complex substituents (Louroubi et al., 2019).

Molecular Structure Analysis

Molecular structure elucidation of 1-(Pyridazin-3-yl)ethanone derivatives often employs a combination of spectroscopic techniques such as NMR, IR, and mass spectrometry, complemented by single-crystal X-ray diffraction for solid-state analysis. Computational studies, including density functional theory (DFT), have been used to predict spectral and geometrical data, providing insights into the molecule's electronic structure and reactivity (Louroubi et al., 2019).

Chemical Reactions and Properties

1-(Pyridazin-3-yl)ethanone and its derivatives participate in various chemical reactions, including diazotization, coupling with active methylene compounds, and reactions with isothiocyanates to produce thiourea derivatives. These reactions extend the utility of pyridazinone derivatives in synthesizing a wide array of heterocyclic compounds with potential biological activities (Attaby et al., 2006).

科学研究应用

合成和抗菌活性

1-(吡啶并氮杂卓-3-基)乙酮衍生物因其合成具有显著抗菌活性的化合物的潜力而受到探索。例如,一项研究成功地合成了一种显示出显着抗菌功效的化合物,突出了将1-(吡啶并氮杂卓-3-基)乙酮部分结合到抗菌剂中的实用性 (Salimon, Salih, & Hussien, 2011).

抗癌和抗血管生成作用

研究还集中于衍生自1-(吡啶并氮杂卓-3-基)乙酮的新型姜黄素类似物在癌症模型中的抗血管生成和生长抑制作用。这些化合物已显示出抑制肿瘤生长和抑制新血管形成的潜力,表明了其在癌症治疗中的前景 (Chandru, Sharada, Kumar, & Rangappa, 2008).

HCV NS5B聚合酶抑制

吡啶并氮杂酮骨架已被用于开发针对HCV NS5B聚合酶的新型抑制剂。这些衍生自5-羟基-3(2H)-吡啶并氮杂酮衍生物的抑制剂对1型HCV NS5B聚合酶显示出显著的活性,为治疗丙型肝炎病毒感染的潜在治疗剂库做出了贡献 (Zhou et al., 2008).

DNA结合和核酸酶活性

衍生自1-(吡啶并氮杂卓-3-基)乙酮的配体的Cu(II)配合物已被合成并显示出良好的DNA结合倾向。这些配合物已显示出核酸酶活性,表明它们在研究DNA相互作用以及可能的治疗干预中具有潜在应用 (Kumar et al., 2012).

杂环化合物的合成

1-(吡啶并氮杂卓-3-基)乙酮的多功能性延伸到合成具有潜在生物活性的各种杂环化合物。例如,研究已导致合成具有中等抗真菌活性的化合物,强调了化学骨架在开发新的治疗剂中的实用性 (Mamolo, Zampieri, Falagiani, Vio, & Banfi, 2003).

作用机制

Target of Action

1-(Pyridazin-3-yl)ethanone is a derivative of pyridazin-3(2H)-one . Pyridazin-3(2H)-one derivatives have been known to interact with a variety of biological targets, including enzymes like cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain responses .

Mode of Action

Similar compounds have been shown to inhibit the activity of cox enzymes . By inhibiting these enzymes, these compounds can potentially reduce the production of prostaglandins, thereby alleviating inflammation and pain .

Biochemical Pathways

The biochemical pathways affected by 1-(Pyridazin-3-yl)ethanone are likely related to its inhibition of COX enzymes and subsequent reduction in prostaglandin production . Prostaglandins are involved in various physiological processes, including inflammation, pain sensation, and regulation of blood flow .

Result of Action

The molecular and cellular effects of 1-(Pyridazin-3-yl)ethanone are likely related to its potential anti-inflammatory and analgesic properties, stemming from its inhibition of prostaglandin production . This could result in a reduction in inflammation and pain.

未来方向

属性

IUPAC Name |

1-pyridazin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-5(9)6-3-2-4-7-8-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTSKLNSVINAQGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326422 | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1122-63-0 | |

| Record name | 1122-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Pyridazin-3-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyridazin-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Acetamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(2-methoxy-4-nitrophenyl)azo]phenyl]-](/img/structure/B74181.png)

![[(E)-4-phenylbut-2-enyl]benzene](/img/structure/B74182.png)

![Naphtho[2,1-d]thiazol-2-ylamine](/img/structure/B74196.png)